molecular formula C14H25NO3S B2940898 N-[2-(1-adamantyloxy)propyl]methanesulfonamide CAS No. 893769-27-2

N-[2-(1-adamantyloxy)propyl]methanesulfonamide

Cat. No.: B2940898
CAS No.: 893769-27-2
M. Wt: 287.42
InChI Key: ATARRJVSPKZNIA-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)propyl]methanesulfonamide is a synthetic compound characterized by a methanesulfonamide group attached to a propyl chain bearing a 1-adamantyloxy substituent. The adamantyl group confers high lipophilicity and structural rigidity, which may enhance membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[2-(1-adamantyloxy)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c1-10(9-15-19(2,16)17)18-14-6-11-3-12(7-14)5-13(4-11)8-14/h10-13,15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATARRJVSPKZNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)OC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)propyl]methanesulfonamide typically involves the reaction of adamantanol with a suitable sulfonamide precursor. One common method includes the following steps:

    Adamantanol Preparation: Adamantane is oxidized to form adamantanol.

    Sulfonamide Formation: Methanesulfonyl chloride is reacted with a suitable amine to form the sulfonamide.

    Coupling Reaction: The adamantanol is then coupled with the sulfonamide under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)propyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated adamantane derivatives, while substitution reactions can produce a variety of sulfonamide derivatives.

Scientific Research Applications

N-[2-(1-adamantyloxy)propyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)propyl]methanesulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, which can influence the compound’s binding affinity to proteins or enzymes. The sulfonamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Functional Groups: Unlike quinoline-based analogs (7a–7d), the methanesulfonamide group in the target compound lacks aromaticity, which may reduce π-π stacking interactions but improve solubility in polar solvents.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility
  • Adamantyl Derivatives: The adamantyl group increases logP values (indicative of lipophilicity), as seen in analogs like 7a (logP ~5.2) and 7b (logP ~5.8) . The target compound’s methanesulfonamide group may lower logP compared to quinoline analogs, enhancing aqueous solubility.
  • Thermal Stability: Melting points of adamantyl-containing compounds correlate with structural rigidity; e.g., 7b (m.p. 225–227°C) vs. 7a (160–162°C) . The target compound’s physical state (likely amorphous or viscous oil) suggests lower crystallinity, as observed in structurally related compounds like 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide (oil form) .
Metabolic Stability

Adamantyl groups are resistant to oxidative metabolism due to their cage structure. However, the propyl linker in the target compound may introduce sites for cytochrome P450-mediated oxidation, unlike the more stable ethyl or methyl linkers in 7a and 7b .

Functional Analog: S-(2-((2-(1-Adamantyloxy)propyl)amino)-2-iminoethyl) Hydrogen Thiosulfate

This thiosulfate ester analog (CAS 30771-86-9) shares the 2-(1-adamantyloxy)propyl backbone but replaces methanesulfonamide with a thiosulfate group. Key differences:

  • Reactivity : The thiosulfate group may act as a prodrug, releasing sulfhydryl moieties in vivo, whereas methanesulfonamide is metabolically stable .

Biological Activity

N-[2-(1-adamantyloxy)propyl]methanesulfonamide is a sulfonamide compound that has garnered attention in pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C13H19NO2SC_{13}H_{19}NO_2S. The compound features a methanesulfonamide group, which is known for its ability to engage in hydrogen bonding and modulate various biochemical pathways. The adamantane moiety contributes to the compound's lipophilicity and may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • Lipophilicity : The adamantane structure increases the compound's lipophilicity, facilitating membrane permeability and enhancing bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by targeting enzymes involved in folate synthesis, such as dihydropteroate synthase. Studies have shown that this compound may outperform traditional sulfonamides due to its unique structural features.

CompoundAntimicrobial SpectrumMechanism
This compoundBroad-spectrum against Gram-positive and Gram-negative bacteriaInhibition of folate synthesis
Classic SulfonamidesLimited spectrumInhibition of folate synthesis

Anticancer Potential

This compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating critical cell signaling pathways. The presence of the adamantane moiety is believed to enhance its interaction with molecular targets involved in cancer progression.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a notable reduction in bacterial load compared to controls, suggesting its potential as an effective antimicrobial agent.
  • Anticancer Activity Assessment : Another study investigated the compound's effects on human cancer cell lines. The results showed that treatment with this compound led to significant apoptosis rates, indicating its potential as an anticancer therapeutic.

Comparative Studies

To better understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameKey FeaturesBiological Activity
N-(2-bromophenyl)methanesulfonamideContains bromine; lower reactivityModerate antimicrobial activity
N-(2-chlorophenyl)methanesulfonamideContains chlorine; limited effectsLimited antimicrobial effects
N-(2-fluorophenyl)methanesulfonamideContains fluorine; less polarizabilityMinimal biological activity

The presence of the adamantane group in this compound enhances its reactivity and biological interactions compared to these analogs, potentially leading to improved therapeutic outcomes.

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